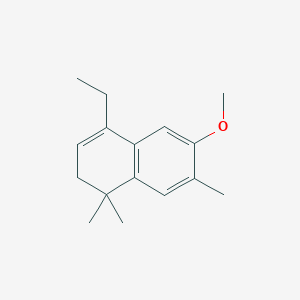![molecular formula C11H19FN2O2 B8458325 tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate](/img/structure/B8458325.png)
tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[320]heptan-1-yl]carbamate is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protected amine and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-azabicyclo[3.2.0]heptane and tert-butyl chloroformate.
Protection of Amine Group: The amine group of 3-azabicyclo[3.2.0]heptane is protected using tert-butyl chloroformate to form the Boc-protected amine.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of polar aprotic solvents and mild heating.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields a new amine derivative.
Deprotection Reactions: The major product is the free amine form of the compound.
Applications De Recherche Scientifique
tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industrial Applications: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom and the Boc-protected amine play crucial roles in its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Similar in having a Boc protecting group but lacks the bicyclic structure and fluorine atom.
Fluoroamines: Compounds with a fluorine atom and an amine group but without the bicyclic structure.
Uniqueness
tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate is unique due to its combination of a Boc-protected amine, a fluorine atom, and a bicyclic structure. This unique combination imparts specific chemical properties and biological activities that are not found in simpler analogs.
Propriétés
Formule moléculaire |
C11H19FN2O2 |
|---|---|
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate |
InChI |
InChI=1S/C11H19FN2O2/c1-9(2,3)16-8(15)14-11-5-4-10(11,12)6-13-7-11/h13H,4-7H2,1-3H3,(H,14,15)/t10-,11+/m0/s1 |
Clé InChI |
UHGUOYWTPIJNJC-WDEREUQCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@]12CC[C@@]1(CNC2)F |
SMILES canonique |
CC(C)(C)OC(=O)NC12CCC1(CNC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 3-[(3-ethoxyacryloyl)amino]benzoate](/img/structure/B8458279.png)








